4-(2-oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one
Description
This compound (CAS: 2034468-14-7) is a coumarin derivative with a molecular formula of C₂₀H₁₈N₂O₄ (molecular weight: 350.37 g/mol) . Its core structure consists of a 2H-chromen-2-one (coumarin) scaffold substituted at the 4-position with an ethoxy linker. The ethoxy group is further modified with a ketone (2-oxo) and a pyrrolidine ring, which is itself substituted with a pyridin-2-yl group. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in drug discovery libraries .
Properties
IUPAC Name |
4-[2-oxo-2-(3-pyridin-2-ylpyrrolidin-1-yl)ethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-19(22-10-8-14(12-22)16-6-3-4-9-21-16)13-25-18-11-20(24)26-17-7-2-1-5-15(17)18/h1-7,9,11,14H,8,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEBTICYOLXMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=N2)C(=O)COC3=CC(=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one , often referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and antioxidant properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 336.36 g/mol. The structure features a coumarin core substituted with a pyrrolidine and pyridine moiety, which is believed to enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of coumarin derivatives, including the target compound. A notable study utilized the A549 human lung adenocarcinoma model to evaluate the cytotoxic effects of the compound:
| Concentration (µM) | Viability (%) | Comparison |
|---|---|---|
| 100 | 45 | Cisplatin (CP) - 30% viability at same concentration |
The results indicated that the compound exhibited significant cytotoxicity against cancer cells while showing relatively lower toxicity toward normal cells (HSAEC-1 KT) at the same concentration, suggesting a selective anticancer effect .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against various multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 32 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .
Antioxidant Activity
The antioxidant properties of coumarin derivatives are well-documented. The target compound was tested for its ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay:
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
At a concentration of 100 µM, the compound demonstrated significant scavenging activity, indicating its potential as a natural antioxidant agent .
Case Studies
- Anticancer Study : In a comparative study involving various coumarin derivatives, the target compound showed promising results against A549 cells with an IC50 value lower than many tested analogs, suggesting it could be developed further as an anticancer agent .
- Antimicrobial Evaluation : Another research effort focused on synthesizing novel coumarin derivatives and evaluating their antimicrobial properties against resistant strains. The results indicated that modifications similar to those in the target compound could enhance efficacy against resistant bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of coumarin derivatives functionalized with pyrrolidine and aryl substituents. Below is a detailed comparison with structurally related analogs:
Structural Features
Physicochemical Properties
Key Research Findings
- Synthetic Challenges : Friedel-Crafts alkylation () and microwave-assisted methods () are critical for introducing ethoxy-pyrrolidine chains without side reactions .
- Biological Relevance : Coumarins with pyrrolidine substituents (e.g., ) are linked to anticancer and antibacterial activities, though specific data for the target compound remains undisclosed .
Q & A
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value (Monoclinic C2/c) | Reference |
|---|---|---|
| a (Å) | 35.225 (4) | |
| β (°) | 108.008 (3) | |
| R1/wR2 | 0.051/0.172 | |
| Data-to-Parameter Ratio | 18.8 |
Q. Table 2. Biological Activity of Structural Analogs
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| BPR10 (Morpholine) | MAO-B | 0.372 µM | |
| GW1929 | FFAR1 | 25 µM | |
| Rosiglitazone | PPARγ | 98 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
